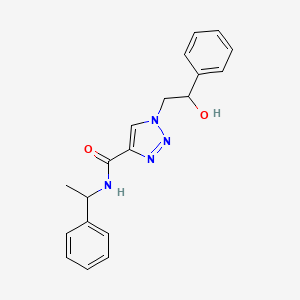

1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-14(15-8-4-2-5-9-15)20-19(25)17-12-23(22-21-17)13-18(24)16-10-6-3-7-11-16/h2-12,14,18,24H,13H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVYPBCYJLTJTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the triazole ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

Introduction of the hydroxy-phenylethyl group: This step involves the reaction of the triazole intermediate with a suitable phenylethyl derivative.

Formation of the carboxamide group: This is typically done by reacting the intermediate with a carboxylic acid derivative under appropriate conditions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: For its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: As a potential therapeutic agent for various diseases due to its biological activities.

Industry: In the development of new materials with specific properties, such as UV absorbers or stabilizers.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Triazole Carboxamide Derivatives

The 1H-1,2,3-triazole-4-carboxamide scaffold is shared among several pharmacologically active compounds. Key analogs include:

Key Observations:

- Electron-Withdrawing Groups : Fluorine atoms in Rufinamide and RFM improve lipophilicity and resistance to oxidative metabolism, critical for CNS penetration .

- Hydroxy Groups: The target compound’s 2-hydroxy-2-phenylethyl moiety may enhance solubility compared to non-polar analogs like Rufinamide but could reduce blood-brain barrier permeability .

- Amide Substituents : The N-(1-phenylethyl) group in the target compound differs from MKA122’s cyclopropylcarbamoylphenyl, suggesting divergent biological targets—MKA122’s cyclopropyl group may impose steric constraints absent in the target .

Anticancer Triazole Carboxamides

highlights compounds with anticancer activity, such as:

- ZIPSEY : (S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide.

- LELHOB : 1-(4-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl] analog.

Comparison:

- Chlorophenyl vs.

Biological Activity

The compound 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available literature on the biological activity of this compound, highlighting its mechanism of action, efficacy against various cell lines, and potential applications in drug development.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure contains a triazole ring that is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- In vitro Studies : The compound was evaluated against several human cancer cell lines including HepG-2 (liver cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). Results indicated that certain triazole derivatives showed comparable or superior activity to standard chemotherapeutic agents like doxorubicin .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| This compound | HepG-2 | 3.5 | Comparable |

| Mono-1,2,3-triazole 9 | MCF-7 | 1.5 | Superior |

| Bis-1,2,3-triazole 16 | HCT-116 | 2.0 | Comparable |

| Mono-1,2,3-triazole 13 | A549 | 4.0 | Inferior |

The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of key enzymes involved in cell proliferation and survival. Notably, many compounds in this class have been shown to inhibit thymidylate synthase , an enzyme critical for DNA synthesis. This inhibition leads to apoptosis (programmed cell death) and cell cycle arrest in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, some derivatives of triazoles have demonstrated antimicrobial activity. For example:

- Antibacterial Efficacy : Compounds were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that certain triazole derivatives exhibited significant antibacterial properties, suggesting potential applications in treating infections .

Table 2: Antimicrobial Activity Against Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole Derivative A | E. coli | 32 µg/mL |

| Triazole Derivative B | S. aureus | 16 µg/mL |

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

- Study on HepG-2 Cells : A study reported that a specific derivative showed an IC50 value of 3.5 µM against HepG-2 cells, indicating potent anticancer activity comparable to doxorubicin .

- Thymidylate Synthase Inhibition : Another study demonstrated that triazole derivatives inhibited thymidylate synthase with IC50 values ranging from 1.95 to 4.24 µM, showcasing their potential as effective chemotherapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

Preparation of the alkyne precursor (e.g., 1-phenylethyl propargyl amine).

Synthesis of the azide component (e.g., 2-hydroxy-2-phenylethyl azide).

Cycloaddition under catalytic conditions (CuSO₄·5H₂O and sodium ascorbate in a 1:1 tert-butanol/water mixture at 60°C).

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Validation should include FT-IR for triazole ring confirmation (C-H bending at ~1,200 cm⁻¹) and ¹H NMR for substituent integration .

Q. How can researchers address low aqueous solubility during in vitro assays?

Methodological Answer: Low solubility is common in triazole derivatives due to hydrophobic aryl groups. Strategies include:

- Co-solvent systems: Use DMSO (≤1% v/v) with PBS buffer to maintain biocompatibility.

- Structural modification: Introduce polar groups (e.g., hydroxyl or carboxyl) at the phenyl or hydroxyethyl moieties.

- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–200 nm, PDI <0.2) to enhance bioavailability.

Monitor solubility via dynamic light scattering (DLS) and confirm stability with UV-Vis spectroscopy (λ = 280 nm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Mass spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺ ~394.18 Da).

- ¹³C NMR: Identify triazole carbons (δ 140–150 ppm) and carbonyl groups (δ ~165 ppm).

- X-ray crystallography: Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable).

- HPLC-PDA: Assess purity (>95% at 254 nm, C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be reconciled?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Mitigation steps:

Standardize assays: Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for apoptosis).

Dose-response curves: Calculate IC₅₀ values with nonlinear regression (GraphPad Prism) across ≥3 biological replicates.

Off-target screening: Employ kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions.

Molecular dynamics (MD) simulations: Model ligand-receptor binding (e.g., with GROMACS) to validate selectivity .

Q. What computational strategies predict binding affinity to target enzymes?

Methodological Answer:

- Docking studies: Use AutoDock Vina to screen against enzymes like cyclooxygenase-2 (PDB ID: 5KIR). Optimize protonation states with PROPKA.

- Free-energy perturbation (FEP): Calculate ΔΔG for triazole substituent modifications (e.g., methyl vs. hydroxyethyl).

- QSAR modeling: Train models with descriptors (e.g., LogP, polar surface area) from PubChem data .

Q. How do structural modifications impact pharmacokinetics in vivo?

Methodological Answer:

- Metabolic stability: Incubate with liver microsomes (human or murine) and quantify parent compound via LC-MS/MS.

- Plasma protein binding: Use equilibrium dialysis (37°C, 4 hours) to measure unbound fraction.

- Pharmacophore optimization: Replace the 1-phenylethyl group with a pyridyl moiety to enhance blood-brain barrier penetration (clogP reduction from 3.2 to 2.1) .

Q. What experimental designs validate the compound’s mechanism of action?

Methodological Answer:

- CRISPR-Cas9 knockout: Generate target gene (e.g., EGFR) knockouts in cell lines to confirm on-target effects.

- Isothermal titration calorimetry (ITC): Measure binding thermodynamics (Kd, ΔH) with purified enzyme.

- Fluorescence polarization: Track displacement of a fluorescent probe (e.g., FITC-labeled ATP) in real time .

Future Research Directions

- Heterocyclic diversification: Explore 1,2,4-triazole or tetrazole analogs to modulate selectivity .

- In vivo toxicity profiling: Conduct 28-day repeat-dose studies in rodents (OECD Guideline 407).

- Multi-omics integration: Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.